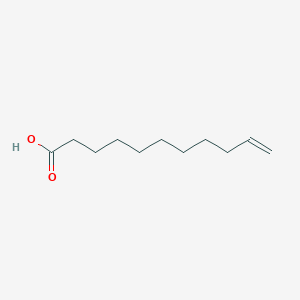

2-(Methylthio)-4-pyrimidinecarbonitrile

Descripción general

Descripción

2-(Methylthio)-4-pyrimidinecarbonitrile is a compound with potential applications in various fields, including materials science and pharmacology. Its unique structure allows for diverse chemical reactions and properties.

Synthesis Analysis

The synthesis of related compounds to 2-(Methylthio)-4-pyrimidinecarbonitrile involves multiple steps, often starting from simpler pyrimidine derivatives. For example, the synthesis of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (a related compound) from 4,6-dichloro-2-(methylthio)pyrimidine is performed via detailed spectroscopic studies (Murthy et al., 2019).

Molecular Structure Analysis

The molecular and electronic structure of related compounds like 4,6-dichloro-2-(methylsulfonyl)pyrimidine is authenticated using spectroscopic signature studies, Hirshfeld surface analysis, and DFT calculations. These methods provide insights into the molecular geometry and electronic properties (Murthy et al., 2019).

Chemical Reactions and Properties

Chemical reactions of related pyrimidine derivatives often involve interactions with various reagents, leading to the formation of novel compounds. For example, reactions with hydrazine hydrate, nitrous acid, and phenylhydrazine can lead to various pyrimidine derivatives with different properties (El-Reedy et al., 1989).

Physical Properties Analysis

The physical properties of pyrimidine derivatives like crystal structure and vibrational modes can be studied through techniques like X-ray diffraction and Raman spectroscopy. These methods reveal the arrangement of atoms and the interaction between molecular orbitals (Murthy et al., 2019).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives can be explored through studies on their reactivity parameters, molecular electrostatic potential, and bond dissociation energies. These studies help in understanding the compound's stability and reactivity in various environments (Murthy et al., 2019).

Aplicaciones Científicas De Investigación

Antibacterial Activity : A study synthesized novel heterocyclic compounds containing pyrimido-pyrimidine moiety derived from 2-(methylthio) 4(H) pyrimido(1,2-b)pyrimidine-3,7- dicarbonitrle. These compounds demonstrated significant antibacterial activity (Waghmare et al., 2012).

Anticancer and Anti-inflammatory Properties : A series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles were synthesized and evaluated for their anticancer potential against breast cancer cell lines. Some compounds exhibited prominent cytotoxicity with significant binding affinity, suggesting a plausible mechanism of action. Additionally, some compounds showed notable anti-inflammatory activities (Bhale et al., 2022).

Synthesis of Fused Pyrimidines : Research included the synthesis of new fused pyrimidines using 2-methylthio pyrimidine derivatives, which are critical for the development of various pharmaceuticals (El-Reedy et al., 1989).

Apoptosis Induction in Cancer Treatment : A novel series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile was developed and evaluated for cytotoxic activity against cancer cell lines. Compounds were found to be effective in inducing apoptosis through PI3K/AKT axis inhibition, highlighting their potential as cancer therapeutics (El-Dydamony et al., 2022).

Role in Multicomponent Synthesis : Some novel 4-amino-6-aryl-2-methylthio pyrimidine-5-carbonitrile derivatives were synthesized using an environmentally benign multicomponent synthesis approach. The process utilized MCM-41-NH2 as nanoreactor and nanocatalyst, demonstrating the compound's role in facilitating efficient and environmentally friendly chemical syntheses (Rostamizadeh & Nojavan, 2014).

Propiedades

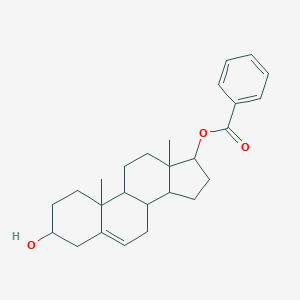

IUPAC Name |

2-methylsulfanylpyrimidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMZHGIUBGGGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304317 | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-4-pyrimidinecarbonitrile | |

CAS RN |

1124-75-0 | |

| Record name | 1124-75-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylsulfanyl)pyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)